REACTION_CXSMILES
|
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[N:10]=[C:11]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[S:12][CH:13]=1)=[O:8])C.Cl>O1CCCC1.O>[C:18]([O:17][C:15]([NH:14][C:11]1[S:12][CH:13]=[C:9]([C:7]([OH:8])=[O:6])[N:10]=1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
20.16 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
52.35 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water, ether
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.9 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |